molecular formula C25H19NO2 B14418714 2-Methyl-4-nitro-1,3,5-triphenylbenzene CAS No. 79889-11-5

2-Methyl-4-nitro-1,3,5-triphenylbenzene

Cat. No.: B14418714
CAS No.: 79889-11-5
M. Wt: 365.4 g/mol
InChI Key: VDQFQIRRGSXQML-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C25H19NO2 It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and three phenyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1,3,5-triphenylbenzene typically involves the nitration of a precursor compound, such as 2-Methyl-1,3,5-triphenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Methyl-4-amino-1,3,5-triphenylbenzene, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-Methyl-4-nitro-1,3,5-triphenylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and substitution reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-1,3,5-triphenylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitro-1,3,5-triphenylbenzene is unique due to the combination of its nitro and methyl groups along with three phenyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

79889-11-5

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

2-methyl-4-nitro-1,3,5-triphenylbenzene

InChI

InChI=1S/C25H19NO2/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25(26(27)28)24(18)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

VDQFQIRRGSXQML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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